molecular formula C45H72O17 B220831 26-O-Rhamnopyranosylpolypodogen-3-O-rhamnopyranosyl-(1-2)-glucopyranoside CAS No. 119784-25-7

26-O-Rhamnopyranosylpolypodogen-3-O-rhamnopyranosyl-(1-2)-glucopyranoside

Cat. No. B220831
CAS RN: 119784-25-7
M. Wt: 885 g/mol
InChI Key: OFFJUHSISSNBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

26-O-Rhamnopyranosylpolypodogen-3-O-rhamnopyranosyl-(1-2)-glucopyranoside is a natural compound that is found in plants. It is a member of the polypodogenin family and has been found to have various biological activities.

Scientific Research Applications

Isolation and Structure Elucidation

  • Researchers have isolated various steroidal saponins, including compounds similar to 26-O-Rhamnopyranosylpolypodogen-3-O-rhamnopyranosyl-(1-2)-glucopyranoside, from plants like Allium tuberosum and Ophiopogon japonicus. These saponins are characterized by detailed spectroscopic studies such as MS, IR, NMR, and 2D-NMR (Sang et al., 2001), (Duan et al., 2018).

Cytotoxicity and Potential Anticancer Properties

  • Some studies have identified steroidal saponins with structures similar to this compound exhibiting cytotoxic activities against cancer cell lines like A549 and MCF-7, suggesting potential anticancer applications (Sharma et al., 2021), (Kim et al., 2021).

Antifungal Activity

  • In studies on Dioscorea cayenensis, steroidal saponins with similar structures demonstrated antifungal activity against human pathogenic yeasts like Candida albicans, C. glabrata, and C. tropicalis (Sautour et al., 2004).

Structural Analysis

  • Advanced techniques like 1D NMR, 2D NMR, and mass spectrometry have been utilized to analyze and confirm the molecular structure of steroidal saponins similar to this compound, contributing to the understanding of their chemical nature and potential biological activities (Wen-qing, 2012).

Synthesis and SAR Research

  • Some studies focus on the synthesis of icogenin analogues, compounds related to this compound, for structure-activity relationships (SAR) research. These studies aim to explore the relationship between the chemical structure and biological activity of these compounds (Wang et al., 2009).

properties

CAS RN

119784-25-7

Molecular Formula

C45H72O17

Molecular Weight

885 g/mol

IUPAC Name

(3R,5R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-[(1S)-1-[(2R,5S,6R)-5-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]ethyl]-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C45H72O17/c1-18-7-10-29(59-40(18)62-42-38(55)35(52)32(49)21(4)57-42)19(2)24-8-9-25-23-16-28(47)27-15-22(11-13-45(27,6)26(23)12-14-44(24,25)5)58-43-39(36(53)33(50)30(17-46)60-43)61-41-37(54)34(51)31(48)20(3)56-41/h16,18-22,24-27,29-43,46,48-55H,7-15,17H2,1-6H3/t18-,19-,20-,21-,22+,24+,25+,26+,27-,29+,30+,31-,32-,33+,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44+,45+/m0/s1

InChI Key

OFFJUHSISSNBNT-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](O[C@@H]1O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)[C@@H](C)[C@H]3CC[C@H]4[C@@]3(CC[C@@H]5C4=CC(=O)[C@H]6[C@@]5(CC[C@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C

SMILES

CC1CCC(OC1OC2C(C(C(C(O2)C)O)O)O)C(C)C3CCC4C3(CCC5C4=CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C

Canonical SMILES

CC1CCC(OC1OC2C(C(C(C(O2)C)O)O)O)C(C)C3CCC4C3(CCC5C4=CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C

melting_point

198-200°C

physical_description

Solid

synonyms

26-O-rhamnopyranosylpolypodogen-3-O-rhamnopyranosyl-(1--2)-glucopyranoside
polypodoside A

Origin of Product

United States

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